molecular formula C14H10ClN5S B5683351 5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No. B5683351
M. Wt: 315.8 g/mol
InChI Key: CKHPKMFDMNCROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol is not fully understood. However, studies suggest that it may exert its effects through the inhibition of various enzymes, including topoisomerase II and DNA polymerase. Additionally, it may induce apoptosis in cancer cells and inhibit the growth of microorganisms.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth of microorganisms, including bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol for lab experiments is its potential as a multifunctional agent with various applications. However, one of the limitations is the lack of information on its toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to determine its toxicity and side effects, which may provide insight into its potential use as a clinical drug. Finally, research on the synthesis of analogs and derivatives of this compound may lead to the discovery of more potent and selective agents.
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications. Its potential as a multifunctional agent with various applications makes it an attractive target for further research. However, further studies are needed to determine its toxicity and side effects, which may limit its use in certain experiments.

Synthesis Methods

The synthesis of 5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol involves the reaction of 4-chlorobenzaldehyde, pyridine-3-carbaldehyde, and thiosemicarbazide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including condensation, cyclization, and thiolation, resulting in the formation of the desired compound.

Scientific Research Applications

5-(4-chlorophenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol has shown promising results in various scientific research applications. It has been studied for its potential use as an anticancer agent, antimicrobial agent, and antifungal agent. Additionally, it has been investigated for its role in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

3-(4-chlorophenyl)-4-(pyridin-3-ylmethylideneamino)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5S/c15-12-5-3-11(4-6-12)13-18-19-14(21)20(13)17-9-10-2-1-7-16-8-10/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHPKMFDMNCROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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